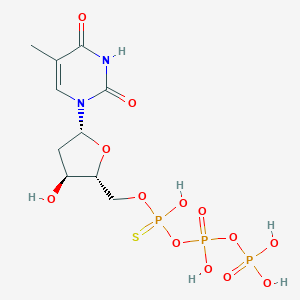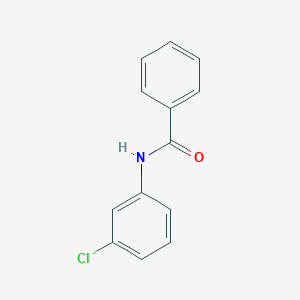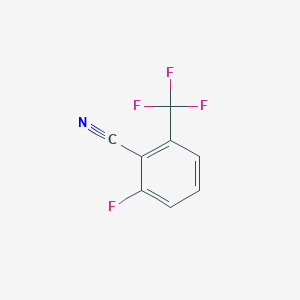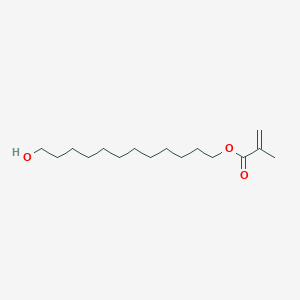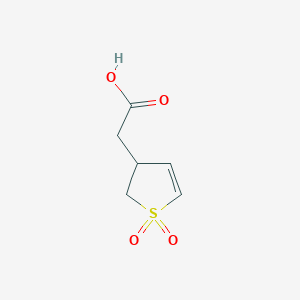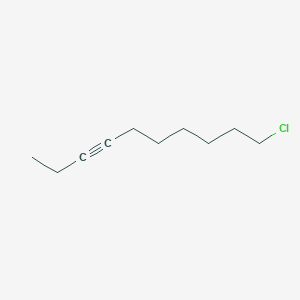![molecular formula C10H10N2O B108134 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine CAS No. 17408-29-6](/img/structure/B108134.png)
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It belongs to the class of pyrazolopyridines and has been found to exhibit various biological activities such as anti-inflammatory, antiviral, and anticancer properties.
科学研究应用
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been extensively studied for its potential applications in drug development. It has been found to exhibit various biological activities that make it a promising candidate for the development of new drugs. Some of the scientific research applications of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine are as follows:
1. Anti-inflammatory activity: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Antiviral activity: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit antiviral activity against various viruses such as herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and hepatitis C virus (HCV).
3. Anticancer activity: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
作用机制
The mechanism of action of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
生化和生理效应
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit various biochemical and physiological effects. Some of these effects are as follows:
1. Inhibition of pro-inflammatory cytokines: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation.
2. Inhibition of viral replication: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to inhibit the replication of various viruses such as HSV-1, HCMV, and HCV.
3. Induction of apoptosis: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to induce apoptosis in cancer cells, which leads to their death.
实验室实验的优点和局限性
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. It exhibits various biological activities, making it a promising candidate for drug development.
2. It can be synthesized through various methods, allowing for flexibility in its production.
3. It has been extensively studied, and its mechanism of action is partially understood.
Limitations:
1. Its mechanism of action is not fully understood, which limits its potential applications.
2. Its toxicity and side effects are not well documented, which makes it difficult to assess its safety for human use.
3. Its synthesis can be challenging and requires the use of hazardous reagents and catalysts.
未来方向
There are several future directions for the study of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine. Some of these are as follows:
1. Further studies are needed to fully understand its mechanism of action and its potential applications in drug development.
2. Studies are needed to assess its toxicity and side effects to determine its safety for human use.
3. Structural modifications of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine can be explored to improve its biological activities and reduce its limitations.
4. Studies can be conducted to explore its potential applications in other fields such as agriculture and materials science.
Conclusion:
In conclusion, 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that exhibits various biological activities, making it a promising candidate for drug development. Its synthesis can be achieved through various methods, and its mechanism of action is partially understood. However, its toxicity and side effects are not well documented, and its limitations in lab experiments make it challenging to assess its potential applications. Further studies are needed to fully understand its potential and explore its applications in other fields.
合成方法
The synthesis of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine can be achieved through various methods. One of the commonly used methods is the reaction of 2-methylpyrazolo[1,5-a]pyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through an acetylation process, resulting in the formation of the desired compound. Other methods include the use of different reagents and catalysts, such as acetic acid and sodium acetate, to achieve the same product.
属性
CAS 编号 |
17408-29-6 |
|---|---|
产品名称 |
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine |
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC 名称 |
1-(2-methylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-10(8(2)13)9-5-3-4-6-12(9)11-7/h3-6H,1-2H3 |
InChI 键 |
WPFOHCGNPOFQFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C |
规范 SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C |
同义词 |
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




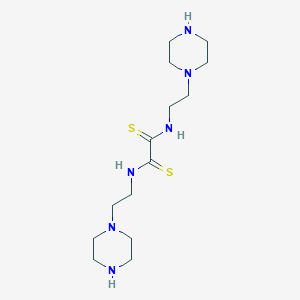
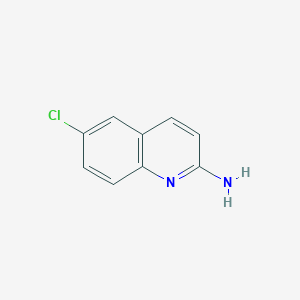
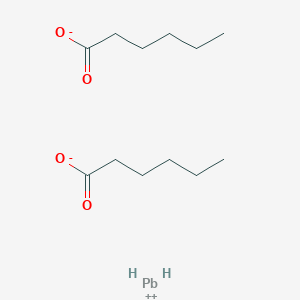
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
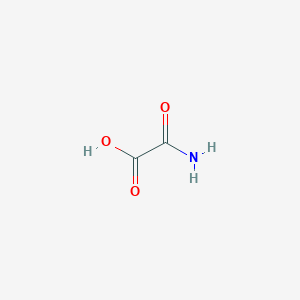
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)
